molecular formula C14H21FN2O2S B10880193 1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine

1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine

Cat. No.: B10880193
M. Wt: 300.39 g/mol
InChI Key: ZCULFEKBSDLKAU-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the piperazine ring, along with a propylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 1-propylsulfonylpiperazine.

    Nucleophilic Substitution Reaction: The 4-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with 1-propylsulfonylpiperazine in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide or dichloromethane, at elevated temperatures (e.g., 60-80°C) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The use of large-scale reactors to carry out the nucleophilic substitution reaction under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.

    Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are conducted under acidic or basic conditions depending on the desired substitution.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.

    Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

    1-(4-Chlorobenzyl)-4-(propylsulfonyl)piperazine: Similar structure with a chlorine atom instead of fluorine.

    1-(4-Methylbenzyl)-4-(propylsulfonyl)piperazine: Similar structure with a methyl group instead of fluorine.

    1-(4-Bromobenzyl)-4-(propylsulfonyl)piperazine: Similar structure with a bromine atom instead of fluorine.

Uniqueness: 1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C14H21FN2O2S

Molecular Weight

300.39 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-propylsulfonylpiperazine

InChI

InChI=1S/C14H21FN2O2S/c1-2-11-20(18,19)17-9-7-16(8-10-17)12-13-3-5-14(15)6-4-13/h3-6H,2,7-12H2,1H3

InChI Key

ZCULFEKBSDLKAU-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)F

Origin of Product

United States

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